Benzyl 2-cyclopropylideneacetate

説明

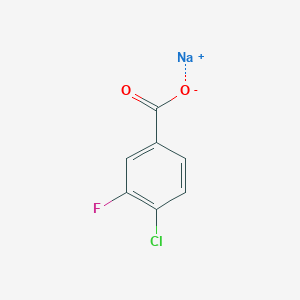

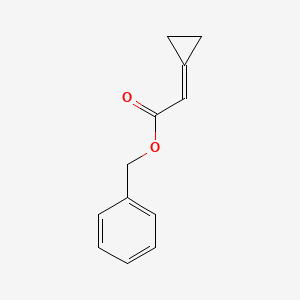

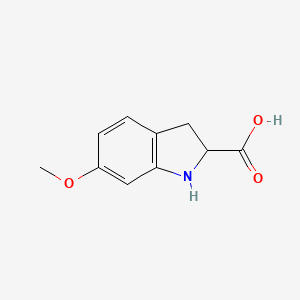

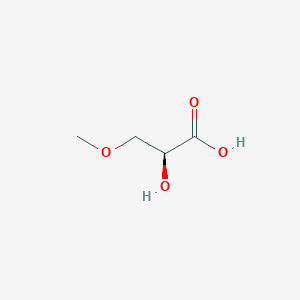

“Benzyl 2-cyclopropylideneacetate” is a chemical compound with the molecular formula C12H12O2 and a molecular weight of 188.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Benzyl 2-cyclopropylideneacetate” consists of 12 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

“Benzyl 2-cyclopropylideneacetate” is a colorless to pale yellow liquid . The solubility of “Benzyl 2-cyclopropylideneacetate” in water at 20°C is 8.8 mg/L .

科学的研究の応用

Cyclopropyl Building Blocks in Organic Synthesis

- Advanced Syntheses of Cyclopropylideneacetates : This research outlines an efficient and cost-effective preparation of cyclopropylideneacetates, including benzyl 2-cyclopropylideneacetate. These compounds are highlighted for their multifunctional roles in organic synthesis, demonstrating their versatility as building blocks (Limbach, Dalai, & Meijere, 2004).

Applications in Amino Acid Synthesis

- Building Block for Cyclopropyl-Containing Amino Acids : Benzyl 2-cyclopropylideneacetate derivatives have been shown to be reactive in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids. This demonstrates the compound's role in the synthesis of novel amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Ring Expansion Reactions

- Formal σ Bond Cross Metathesis : Studies have shown that ethyl cyclopropylideneacetate, a related compound, can undergo ring expansion reactions with benzosilacyclobutenes, highlighting potential applications in creating complex molecular structures (Saito, Yoshizawa, Ishigami, & Yamasaki, 2010).

Mechanistic Insights into Chemical Reactions

- Nickel-Catalyzed Cyclization Reactions : There's significant research into the mechanisms of nickel-catalyzed cyclization reactions involving cyclopropylideneacetate. These studies provide insights into the chemical processes and potential applications in synthesizing cycloheptadiene derivatives (Komagawa, Wang, Morokuma, Saito, & Uchiyama, 2013).

Synthesis of Complex Molecules

- Synthesis of Geometrically Constrained Bicyclic Peptidomimetics : Benzyl 2-cyclopropylideneacetate derivatives have been used in the synthesis of complex molecules such as bicyclic peptidomimetics, showcasing their application in creating structurally diverse and biologically relevant compounds (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Safety and Hazards

The safety data sheet for a similar compound, benzyl acetate, indicates that it is harmful if swallowed, fatal if inhaled, causes skin irritation, and may cause genetic defects and cancer . It’s important to note that these hazards may not directly apply to “Benzyl 2-cyclopropylideneacetate”, but they provide some insight into potential risks.

将来の方向性

While specific future directions for “Benzyl 2-cyclopropylideneacetate” are not available, research in the field of organic synthesis is focusing on sustainable and environmentally friendly methods. For instance, electrocatalytic oxidation has gained significant attention as a sustainable alternative for oxidation without the need for external oxidants or reducing agents . This could potentially be applied to the synthesis and reactions of “Benzyl 2-cyclopropylideneacetate” in the future.

特性

IUPAC Name |

benzyl 2-cyclopropylideneacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(8-10-6-7-10)14-9-11-4-2-1-3-5-11/h1-5,8H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOWKUGUOQTFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-cyclopropylideneacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B3180191.png)

![6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B3180192.png)

![(3'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3180204.png)

![9-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole](/img/structure/B3180246.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B3180273.png)

![Methyl 6-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180277.png)